molecular formula C22H19ClN2O6S B11134955 N-(1,3-benzodioxol-5-yl)-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11134955
M. Wt: 474.9 g/mol
InChI Key: JCLPTFYUZNUKKW-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl group, and a sulfamoyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the chlorophenyl group and the sulfamoyl group. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE include:

Uniqueness

What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19ClN2O6S

Molecular Weight

474.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C22H19ClN2O6S/c1-14-10-18(32(27,28)25-16-4-2-15(23)3-5-16)7-9-19(14)29-12-22(26)24-17-6-8-20-21(11-17)31-13-30-20/h2-11,25H,12-13H2,1H3,(H,24,26)

InChI Key

JCLPTFYUZNUKKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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